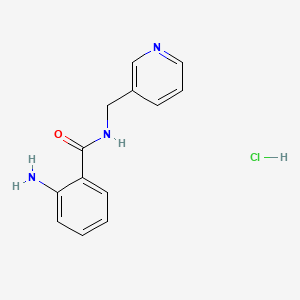

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Descripción general

Descripción

The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound with the empirical formula C4H10N2 · HCl . It’s also known as “1-(3-aminopropyl)pyrrolidine” and has a molecular weight of 122.60 .

Synthesis Analysis

The synthesis of a similar compound, N-(3-aminopropyl)methacrylamide hydrochloride (APMH), involves a surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide . Another method involves taking propane diamine and methacrylic chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .

Chemical Reactions Analysis

A related compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Physical And Chemical Properties Analysis

The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound that exists in solid form .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been studied for their corrosion inhibitory effects. These compounds demonstrate significant protection efficiency against mild steel corrosion in acidic media by adsorbing onto the steel surface and forming insoluble complexes with ferrous species. The efficiency of corrosion inhibition increases with the increase in the number of benzimidazole segments within the molecules (Tang et al., 2013).

Polymer Stabilization

Amino-compounds, including those related to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been utilized in the synthesis of compounds serving as thermostabilizers for polymers like polypropylene. The process involves the transformation of amino-compounds to their hydrochloride salts, demonstrating the versatility and utility of such compounds in enhancing polymer stability (Aghamali̇yev et al., 2018).

Antimicrobial Activity

New pyridine derivatives synthesized using amino substituted benzothiazoles, which share a core structural similarity to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been evaluated for their antimicrobial properties. These studies demonstrate the potential of benzimidazole-related compounds in serving as bases for developing new antimicrobial agents (Patel & Agravat, 2007).

Analytical Chemistry Applications

Derivatives of benzimidazole, akin to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been explored for their use in analytical chemistry, particularly in the determination of amines in complex mixtures. These compounds facilitate sensitive and selective detection methods, underscoring the chemical utility of benzimidazole derivatives in analytical applications (You et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEBSVLTKMBNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)